1-(2-Methoxy-6-methylpyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-6-methylpyridin-4-yl)ethanol typically involves several steps. One common method starts with the alkylation of 2-methoxy-6-methylpyridine with an appropriate alkylating agent, followed by reduction to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-6-methylpyridin-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: This compound is used as an intermediate in the synthesis of pharmaceuticals like Etoricoxib
2-Acetylpyridine derivatives: These are used in the synthesis of anti-cancer agents and other biologically active molecules
Eigenschaften
Molekularformel |
C9H13NO2 |
---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-(2-methoxy-6-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5,7,11H,1-3H3 |
InChI-Schlüssel |
CIAHMTNXDUNDQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)OC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.